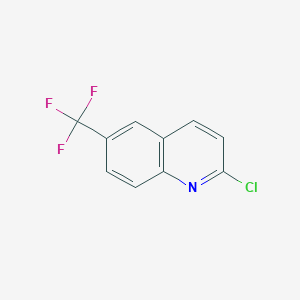

2-Chloro-6-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-4-1-6-5-7(10(12,13)14)2-3-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKUVZWWEQHTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448110 | |

| Record name | 2-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-56-7 | |

| Record name | 2-chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Quinoline Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-(trifluoromethyl)quinoline

This compound is a halogenated heterocyclic aromatic compound that holds significant interest for researchers in medicinal chemistry and materials science.[1][2] As a derivative of quinoline, a structural motif present in numerous natural alkaloids and synthetic drugs, it serves as a versatile building block for the synthesis of more complex molecules.[3][4] The presence of a trifluoromethyl (-CF3) group at the 6-position and a chloro (-Cl) group at the 2-position imparts unique electronic properties and metabolic stability, making it a valuable precursor in drug discovery programs, particularly in the development of anti-cancer, anti-malarial, and anti-inflammatory agents.[3][5]

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The chlorine atom at the 2-position is a key reactive handle; it acts as an effective leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to build molecular diversity.[6][7] This guide provides a comprehensive overview of the core physical properties, analytical characterization, and safe handling of this important chemical intermediate.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are critical for its storage, handling, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 78060-56-7 | [1][2][8] |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2][8] |

| Molecular Weight | 231.60 g/mol | [1][8] |

| Appearance | Off-white to white solid/crystalline powder | [8][9] |

| Melting Point | 96 to 100 °C | [8][9] |

| Boiling Point | 275.4±35.0 °C (Predicted) | [9] |

| Density | 1.427±0.06 g/cm³ (Predicted at 20°C) | [8][9] |

| SMILES | FC(F)(F)C1=CC=C2N=C(Cl)C=CC2=C1 | [1] |

| InChIKey | ARKUVZWWEQHTDG-UHFFFAOYSA-N | [1] |

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of this compound is essential for its use in research and development, where impurities can lead to ambiguous results or failed syntheses. A multi-technique approach is recommended for comprehensive validation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.[10][11]

Experimental Protocol: Purity Determination by HPLC-UV

This protocol outlines a standard method for assessing the purity of a this compound sample. The causality behind the chosen parameters is rooted in the compound's aromatic and moderately polar nature. A reverse-phase C18 column is selected for its excellent retention of nonpolar to moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective separation of the main compound from potential impurities with different polarities.

1. Preparation of Standard and Sample Solutions:

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

- Sample Solution (1 mg/mL): Prepare a sample solution in the same manner using the batch of material to be tested.

- Working Solutions: Dilute both stock solutions with acetonitrile to a final concentration of approximately 0.1 mg/mL for analysis.

2. HPLC Instrumentation and Conditions:

- Instrument: High-Performance Liquid Chromatograph with a UV detector.[10]

- Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 mm × 250 mm).[10]

- Mobile Phase A: Water

- Mobile Phase B: Acetonitrile

- Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

- Flow Rate: 1.0 mL/min.[10]

- Injection Volume: 10 µL.[10]

- Detection Wavelength: 225 nm (chosen to be near the absorbance maximum for the quinoline scaffold).[10]

- Column Temperature: 30 °C.

3. Analysis and Data Interpretation:

- Inject the working standard to determine the retention time of the main peak.

- Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

- Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Spectroscopic Data

While specific spectra for this exact compound are available through specialized databases, general expectations for quinoline derivatives can be described.[12]

-

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the quinoline ring system.

-

¹³C NMR: The carbon NMR would display signals for the 10 carbons in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (231.60 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Workflow for Compound Validation

The following diagram illustrates a standard workflow for receiving, validating, and using a chemical intermediate like this compound in a research setting. This self-validating system ensures that the material's identity, purity, and concentration are confirmed before it is committed to a synthetic route.

Caption: A logical workflow for the validation and approval of a new batch of a chemical intermediate.

Safety and Handling

As with all specialized chemical reagents, proper safety precautions are mandatory when handling this compound. Although a specific, comprehensive safety data sheet (SDS) for this exact isomer is not always publicly available, data from closely related quinoline derivatives provide essential guidance.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the solid or its solutions.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9][13]

-

Toxicity: Halogenated aromatic compounds should be treated as potentially harmful. Based on related compounds, hazards may include being harmful if swallowed and causing skin or eye irritation.[14] Always consult the supplier-specific Safety Data Sheet (SDS) before use.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 8. covethouse.eu [covethouse.eu]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound(78060-56-7) 1H NMR [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoline: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)quinoline, a key heterocyclic building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, and detailed synthetic methodologies. The guide emphasizes the compound's chemical reactivity, particularly the strategic importance of the C2-chloro substituent for nucleophilic substitution, and the electronic influence of the C6-trifluoromethyl group. Furthermore, we explore its applications as a versatile scaffold in the design and synthesis of novel therapeutic agents, supported by relevant case studies. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this important intermediate.

Molecular Identity and Physicochemical Properties

The strategic placement of a reactive chlorine atom and a metabolically stable, electron-withdrawing trifluoromethyl group makes this compound a highly valuable and versatile intermediate in synthetic and medicinal chemistry.

1.1. Chemical Structure and IUPAC Name

The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. The chlorine atom is located at position 2 of the pyridine ring, and the trifluoromethyl group is at position 6 of the benzene ring.

-

IUPAC Name: this compound

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

1.2. Key Identifiers

The following table summarizes the essential identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 78060-56-7 | [1] |

| Molecular Formula | C₁₀H₅ClF₃N | [1] |

| Molecular Weight | 231.60 g/mol | [1] |

| SMILES | FC(F)(F)c1ccc2c(c1)ccc(n2)Cl | [1] |

| InChIKey | ARKUVZWWEQHTDG-UHFFFAOYSA-N | [1] |

1.3. Physicochemical Properties

While experimental data for properties such as melting and boiling points are not consistently reported in publicly available databases, the properties below are known or predicted. The trifluoromethyl group significantly increases the lipophilicity (logP) of the molecule, a critical parameter in drug design for cell membrane permeability.

| Property | Value | Notes |

| Physical Form | Expected to be a solid at room temperature. | Based on analogues like 2-chloro-4-(trifluoromethyl)quinoline (mp 39-42 °C). |

| Melting Point | Data not available. | [1] |

| Boiling Point | Data not available. | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Sparingly soluble in water. | |

| pKa (Predicted) | -2.06 ± 0.50 | The quinoline nitrogen is weakly basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl groups. |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence that first constructs the 2-hydroxyquinoline (quinolin-2-one) core, followed by a chlorination step. The Gould-Jacobs reaction is a classic and reliable approach for this purpose.

2.1. Retrosynthetic Analysis & Mechanistic Considerations

The retrosynthetic strategy involves disconnecting the C2-N1 and C4-C4a bonds of the quinoline ring, leading back to 4-(trifluoromethyl)aniline and a three-carbon electrophilic partner, such as diethyl 2-(ethoxymethylene)malonate. The key steps are:

-

Condensation: Nucleophilic attack of the aniline nitrogen onto the ethoxymethylene malonate.

-

Thermal Cyclization: An intramolecular Friedel-Crafts-type reaction to form the quinolin-2-one ring system. This step is often high-temperature and is the primary ring-forming step.

-

Chlorination: Conversion of the resulting quinolin-2-one (a cyclic amide) to the 2-chloroquinoline using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

2.2. Detailed Experimental Protocol: Gould-Jacobs Approach

This protocol is a self-validating system, where the successful synthesis of the intermediate and final product is confirmed through standard analytical techniques at each stage.

Step 1: Synthesis of Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(trifluoromethyl)aniline (16.1 g, 100 mmol) and diethyl 2-(ethoxymethylene)malonate (21.6 g, 100 mmol).

-

Reaction: Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of the aniline.

-

Work-up: Cool the reaction mixture to approximately 60 °C. Add ethanol (50 mL) and allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.

-

Isolation: Collect the crystalline solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product is typically obtained as a white to off-white solid.

Step 2: Synthesis of 6-(Trifluoromethyl)quinolin-2(1H)-one

-

Reaction Setup: Place the dried intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask fitted with a high-temperature thermometer and reflux condenser.

-

Thermal Cyclization: Heat the mixture to 240-250 °C. The reaction is typically complete within 30-60 minutes. Monitor for the cessation of ethanol evolution.

-

Work-up: Cool the mixture to below 100 °C and carefully add hexane to precipitate the product.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The crude 6-(trifluoromethyl)quinolin-2(1H)-one can be used directly in the next step or recrystallized if necessary.

Step 3: Synthesis of this compound

-

Chlorination: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add phosphorus oxychloride (POCl₃, ~5 molar equivalents) to the crude 6-(trifluoromethyl)quinolin-2(1H)-one from Step 2.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should become a clear, homogenous solution.

-

Work-up (Critical): Cool the reaction mixture to room temperature. With extreme caution and slow, portion-wise addition, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

-

Neutralization & Extraction: Once the excess POCl₃ is quenched, neutralize the acidic aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) until it is basic (pH > 8). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic and Analytical Characterization

While a comprehensive set of experimentally recorded spectra is not widely available, the structure of this compound allows for a reliable prediction of its key spectroscopic features.

| Technique | Expected Features | Rationale |

| ¹H NMR | 5 signals in the aromatic region (δ 7.5-8.5 ppm). Protons H5 and H7 will show coupling to each other and to the fluorine atoms of the CF₃ group (small J-coupling). H3 and H4 will appear as doublets coupled to each other. H8 will be a downfield doublet. | The quinoline ring protons resonate in the typical aromatic region. The electron-withdrawing groups (Cl, CF₃, and ring N) shift all protons downfield compared to benzene.[2] |

| ¹³C NMR | 10 distinct carbon signals. C2 (attached to Cl) will be significantly downfield (~150-155 ppm). The CF₃ carbon will appear as a quartet due to C-F coupling. | The unique electronic environment of each carbon results in 10 signals. The J(C-F) coupling is a hallmark of fluorinated compounds. |

| ¹⁹F NMR | A single, sharp signal around δ -62 to -63 ppm. | This chemical shift is characteristic of an aromatic trifluoromethyl group. The absence of adjacent fluorine atoms results in a singlet.[3][4] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 231. A prominent M+2 peak at m/z 233 with ~1/3 the intensity of the M⁺ peak. | The m/z of 231 corresponds to the molecular weight. The M+2 isotope pattern is the definitive signature of a molecule containing one chlorine atom. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the predictable reactivity of the C2-chloro group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

4.1. The Influence of Substituents

-

C2-Chloro Group: The chlorine atom is positioned on the electron-deficient pyridine ring and is activated towards nucleophilic attack by the adjacent ring nitrogen.

-

C6-Trifluoromethyl Group: As a powerful electron-withdrawing group, the CF₃ moiety enhances the overall electrophilicity of the quinoline ring system, further facilitating nucleophilic attack at the C2 position. It also offers the advantage of improving the metabolic stability and lipophilicity of derivative compounds, which is highly desirable in drug design.[5]

4.2. Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position

This is the cornerstone reaction for this building block. A wide variety of nucleophiles can be used to displace the chloride, enabling the rapid diversification of the quinoline scaffold to build libraries of potential drug candidates.

Caption: Key Synthetic Transformation via SₙAr.

Common Nucleophiles and Resulting Structures:

-

Amines (R-NH₂): Leads to 2-aminoquinoline derivatives, a common core in kinase inhibitors and antimalarial agents.

-

Alcohols/Phenols (R-OH): Forms 2-alkoxy/aryloxy-quinolines.

-

Thiols (R-SH): Yields 2-thioether derivatives.

-

Cross-Coupling Reactions: The C-Cl bond can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although SₙAr is often more straightforward.

Applications in Research and Drug Development

Quinoline-based compounds are privileged structures in medicinal chemistry, with a long history of therapeutic success, from the antimalarial drug quinine to modern fluoroquinolone antibiotics.[6][7] The this compound scaffold provides access to novel chemical space within this important class.

5.1. A Versatile Building Block

The primary application is as an intermediate. By leveraging the SₙAr chemistry described above, medicinal chemists can:

-

Generate Compound Libraries: Quickly synthesize a diverse range of analogues for high-throughput screening.

-

Perform Structure-Activity Relationship (SAR) Studies: Systematically modify the C2-substituent to optimize potency, selectivity, and pharmacokinetic properties (ADME).

-

Introduce Key Pharmacophoric Features: Attach functional groups designed to interact with specific biological targets like enzyme active sites or protein-protein interfaces.

5.2. Case Studies: Analogues in Medicinal Chemistry

While specific drugs based on the exact 2-amino-6-(trifluoromethyl)quinoline scaffold are not broadly marketed, numerous research programs have demonstrated the potential of closely related structures.

-

Antiviral Agents: Derivatives of 2,8-bis(trifluoromethyl)quinolines have been investigated for their ability to inhibit Zika Virus (ZIKV) replication, showing greater potency than the established drug chloroquine.[6]

-

Anticancer Agents: Quinoline derivatives are widely explored as kinase inhibitors, and the introduction of a trifluoromethyl group is a common strategy to enhance potency and metabolic stability.

-

CNS Receptor Antagonists: A novel series of potent antagonists for the Corticotropin-Releasing Factor Receptor Type 1 (CRF₁R), which is implicated in stress and anxiety disorders, was developed from a [6-chloro-2-trifluoromethyl...]-imidazole scaffold, highlighting the utility of this substitution pattern in CNS drug discovery.[8]

-

Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs. Research continues to produce new derivatives, and compounds featuring chloro and trifluoromethyl groups have shown high efficacy against drug-resistant strains of Plasmodium falciparum.[9][10]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazard Class: Based on similar compounds, it should be treated as toxic if swallowed and an eye irritant.[11]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. utupub.fi [utupub.fi]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4-(trifluoromethyl)quinoline | C10H5ClF3N | CID 2782912 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-6-(trifluoromethyl)quinoline CAS number 78060-56-7

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)quinoline (CAS: 78060-56-7)

Authored by a Senior Application Scientist

Foreword: Unlocking a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1][2] The strategic functionalization of this scaffold is paramount to tuning its properties for specific therapeutic targets. This guide focuses on a particularly valuable derivative: This compound .

The presence of a trifluoromethyl (-CF₃) group, a potent bioisostere for a methyl or ethyl group, dramatically alters the electronic properties, metabolic stability, and lipophilicity of the parent molecule, often enhancing its binding affinity to biological targets.[3] Furthermore, the chlorine atom at the C-2 position serves as a versatile synthetic handle, a reactive site ripe for elaboration through modern cross-coupling methodologies. This combination makes this compound a crucial building block for accessing novel chemical space. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from fundamental properties to field-proven synthetic protocols, grounded in mechanistic understanding.

Core Molecular Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of successful and reproducible research. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 78060-56-7 | [4][5][6][7] |

| Molecular Formula | C₁₀H₅ClF₃N | [4][5][6][7] |

| Molecular Weight | 231.60 g/mol | [4][5][6] |

| Appearance | White powder to Light-red or Brown Solid | [7] |

| Purity | Typically ≥95-98% | [7] |

| InChIKey | ARKUVZWWEQHTDG-UHFFFAOYSA-N | [4] |

| Storage | Store in a tightly closed container at 2-8°C | [7] |

While specific melting and boiling points are not consistently reported in public databases, the compound is a solid at room temperature.[4] Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through specialized chemical data providers and are essential for verifying material identity and purity before use.[8]

Synthesis Pathway Overview

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing access to the core structure.[9][10] While the precise industrial synthesis of this compound is often proprietary, a common and logical approach involves the cyclization of a suitably substituted aniline precursor followed by chlorination. One such general pathway is the Conrad–Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by high-temperature cyclization and subsequent chlorination.

Chemical Reactivity: The Art of Cross-Coupling

The synthetic utility of this compound lies in the reactivity of its C-2 chloro substituent. This position is electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.[11][12][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming biaryl structures. For an electron-deficient and relatively unreactive aryl chloride like our topic compound, the choice of catalyst system is critical. Modern systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are required to facilitate the challenging oxidative addition step.[14]

Expert Insight: The causality behind choosing a ligand like SPhos or XPhos lies in its ability to create a sterically bulky and electron-rich palladium(0) center. This electronic character promotes the oxidative addition of the C-Cl bond, which is the rate-limiting step for aryl chlorides. The bulky nature of the ligand also encourages the final reductive elimination step, preventing catalyst decomposition. The base (e.g., K₃PO₄ or Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Palladium(II) Acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0-3.0 eq).[14]

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.[14]

-

Heating: Heat the reaction mixture to 100–110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[13][14]

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[14]

-

Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-(trifluoromethyl)quinoline.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.[11][15] This reaction is instrumental in synthesizing libraries of 2-amino-6-(trifluoromethyl)quinolines for structure-activity relationship (SAR) studies. Similar to the Suzuki coupling, success with an aryl chloride substrate hinges on using a modern catalyst system.[16]

Expert Insight: The catalytic cycle is similar to the Suzuki reaction, but the nucleophile is an amine. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Its role is twofold: first, to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to form the more nucleophilic amide, and second, to facilitate the final reductive elimination step. The choice of ligand (e.g., XPhos) is again driven by the need to accelerate the oxidative addition of the C-Cl bond.[16][17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add Palladium(II) Acetate (0.02 eq) and a bulky phosphine ligand like XPhos (0.04 eq). Add sodium tert-butoxide (1.4 eq).[17]

-

Inert Atmosphere: Seal the tube, and purge with dry nitrogen or argon.

-

Reagent Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and anhydrous toluene.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion.

-

Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs for indications ranging from malaria to cancer.[3] Derivatives of trifluoromethyl-substituted quinolines are actively being investigated for a wide array of therapeutic applications.

-

Antiviral and Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[2] The trifluoromethyl group is present in the antimalarial drug mefloquine, and researchers have synthesized 2,8-bis(trifluoromethyl)quinoline derivatives that show potent inhibition of Zika virus (ZIKV) replication.[3]

-

Sodium Channel Blockers: In a recent study, quinoline-derived α-trifluoromethyl alcohols were identified as potent antiepileptic and analgesic agents.[18] These compounds were shown to block sodium channels, reducing the inflammatory signals associated with peripheral nerve damage and neuropathic pain.[18]

-

Oncology: 6-Arylquinolines, readily synthesized from chloro-quinolines via Suzuki coupling, have demonstrated significant anticancer activity.[13] Their mechanisms often involve the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal safety.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319/H320), and may cause respiratory irritation (H335).[19]

-

Signal Word: Warning[19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21][22] Handle in a well-ventilated area or a chemical fume hood.[19][21]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid generation of dust.[20] Wash hands thoroughly after handling.[19][20]

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[20]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[19]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (2-8°C).[20]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its dual-functional nature—a privileged quinoline scaffold enhanced by a trifluoromethyl group and activated by a versatile chloro handle—makes it an exceptionally valuable intermediate. By mastering modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate diverse libraries of novel molecules for screening in drug discovery and materials science applications. A firm grasp of its properties, reactivity, and safety protocols, as detailed in this guide, empowers scientists to fully leverage its synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. huarong01.lookchem.com [huarong01.lookchem.com]

- 8. This compound(78060-56-7) 1H NMR [m.chemicalbook.com]

- 9. jptcp.com [jptcp.com]

- 10. Quinoline synthesis [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. research.rug.nl [research.rug.nl]

- 17. benchchem.com [benchchem.com]

- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

In-depth Spectroscopic Analysis of 2-Chloro-6-(trifluoromethyl)quinoline: A Technical Guide

Introduction: The Significance of 2-Chloro-6-(trifluoromethyl)quinoline

This compound is a halogenated and fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals. The presence of a chlorine atom at the 2-position provides a reactive handle for further chemical modifications, while the trifluoromethyl group at the 6-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of downstream applications. This guide provides a detailed analysis of its NMR, IR, and mass spectrometric data, offering insights into the interpretation of these spectra for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

Experimental Protocol: NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is standard.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required. An external reference standard, such as CFCl₃ (0 ppm), is typically used.

Spectral Data and Interpretation

While a definitive, publicly available peer-reviewed source containing the complete experimental NMR data for this compound is elusive, data for structurally similar compounds allows for a reliable prediction of the expected spectral features.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring system.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.2 - 8.3 | d | H-8 |

| ~ 8.1 - 8.2 | d | H-4 |

| ~ 7.9 - 8.0 | s | H-5 |

| ~ 7.8 - 7.9 | d | H-7 |

| ~ 7.5 - 7.6 | d | H-3 |

-

Rationale: The protons on the quinoline ring will appear in the typical aromatic region (7.0-8.5 ppm). H-8 is expected to be the most downfield due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing trifluoromethyl group. H-4 and H-3 will appear as doublets due to coupling with each other. H-5 will likely be a singlet or a finely split multiplet. H-7 will be a doublet, coupled to H-8.

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 151 - 153 | C-2 |

| ~ 148 - 150 | C-8a |

| ~ 146 - 148 | C-6 |

| ~ 137 - 139 | C-4 |

| ~ 130 - 132 | C-8 |

| ~ 128 - 130 | C-4a |

| ~ 125 - 127 | C-5 |

| ~ 124 - 126 (q) | -CF₃ |

| ~ 122 - 124 | C-7 |

| ~ 121 - 123 | C-3 |

-

Rationale: The carbon attached to the chlorine (C-2) will be significantly downfield. The carbon bearing the trifluoromethyl group (C-6) will also be downfield and will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR (376 MHz, CDCl₃): The ¹⁹F NMR is a crucial tool for confirming the presence and electronic environment of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

-

Rationale: The chemical shift of a trifluoromethyl group on an aromatic ring typically falls in this range relative to CFCl₃.[1][2] The absence of neighboring fluorine atoms results in a singlet.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the C-Cl and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Strong | C=C and C=N stretching vibrations of the quinoline ring |

| 1350 - 1100 | Strong | C-F stretching vibrations of the -CF₃ group |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

| 750 - 650 | Medium | C-Cl stretching |

-

Rationale: The aromatic C-H stretches appear above 3000 cm⁻¹. The quinoline ring shows a series of characteristic sharp bands in the fingerprint region. The C-F stretches of the trifluoromethyl group are typically very strong and appear in the 1350-1100 cm⁻¹ region. The C-Cl stretch is found at lower wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: The sample can be introduced directly into the ion source, or more commonly, it is coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which produces a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically produces a protonated molecule [M+H]⁺.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Spectral Data and Interpretation

The mass spectrum of this compound will provide its exact molecular weight and clues to its structure through fragmentation.

| m/z | Interpretation |

| 231/233 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 196 | Loss of a chlorine atom ([M-Cl]⁺). |

| 167 | Loss of a trifluoromethyl radical ([M-CF₃]⁺). |

| 128 | Loss of both chlorine and trifluoromethyl groups, corresponding to the quinoline radical cation. |

-

Rationale: The molecular weight of this compound is 231.6 g/mol .[3] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. Common fragmentation pathways involve the loss of the substituents, the chlorine atom and the trifluoromethyl group.

Conclusion: A Unified Spectroscopic Picture

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the definitive molecular weight and insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic dataset is essential for ensuring the quality and identity of this important chemical building block in research and development.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-(trifluoromethyl)quinoline in Common Organic Solvents

Abstract

2-Chloro-6-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] Understanding its solubility profile in common organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a framework for the systematic presentation of solubility data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize their experimental workflows involving this compound.

Introduction: The Significance of this compound in Research

Quinoline and its derivatives are fundamental scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The subject of this guide, this compound, is a valuable intermediate in the synthesis of more complex molecules. The presence of the trifluoromethyl group, a common bioisostere, can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and lipophilicity.

A thorough understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key determinant in the early stages of formulation design. This guide aims to provide both a theoretical framework and a practical, field-proven methodology for assessing the solubility of this important compound.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first understand its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [4] |

| Molecular Weight | 231.604 g/mol | [4] |

| Appearance | Off-white to white solid | [5] |

| Melting Point | 96 to 100 °C | [5] |

| SMILES | FC(F)(F)C1=CC=C2N=C(Cl)C=CC2=C1 | [4] |

The structure of this compound is characterized by a largely aromatic and heterocyclic quinoline core. The presence of a chlorine atom and a trifluoromethyl group significantly increases the molecule's hydrophobicity. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents like water.[6][7]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask technique, which is considered a gold standard for solubility determination.

Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.[8][9][10][11][12]

-

Handle all organic solvents with care, as they may be flammable and/or toxic.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Vortex the vials for approximately 1 minute to facilitate initial mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Generate a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Hexane | 0.1 | 25 | [Experimental Value] |

| Toluene | 2.4 | 25 | [Experimental Value] |

| Dichloromethane | 3.1 | 25 | [Experimental Value] |

| Ethyl Acetate | 4.4 | 25 | [Experimental Value] |

| Acetone | 5.1 | 25 | [Experimental Value] |

| Isopropanol | 3.9 | 25 | [Experimental Value] |

| Ethanol | 4.3 | 25 | [Experimental Value] |

| Methanol | 5.1 | 25 | [Experimental Value] |

The interpretation of the results should focus on the relationship between the solvent's properties (e.g., polarity, hydrogen bonding capability) and the observed solubility. It is expected that the solubility of this compound will be higher in less polar solvents and lower in more polar, protic solvents.

Conclusion

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

The Trifluoromethyl Group: A Keystone in Amplifying the Biological Orchestra of Quinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to modulate and enhance its biological activities. This technical guide provides a comprehensive exploration of the multifaceted biological potential of trifluoromethylated quinolines, delving into their anticancer, antimicrobial, and neuroprotective properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer a forward-looking perspective on their therapeutic promise. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and practical insights into this promising class of compounds.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules can profoundly influence their physicochemical and pharmacological properties. The trifluoromethyl group, in particular, is a bioisostere of the methyl group but imparts unique electronic effects, increased metabolic stability, and enhanced membrane permeability. When appended to the quinoline core, the CF3 group can potentiate existing biological activities or even elicit novel ones, making trifluoromethylated quinolines a fertile ground for drug discovery.[1] This guide will navigate the diverse therapeutic landscapes where these compounds have shown significant promise.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A crucial mechanism underlying the anticancer activity of several trifluoromethylated quinolines is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and resistance to apoptosis.[4][5] Trifluoromethylated quinolines can act as potent inhibitors of key kinases within this cascade, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.[3][6] For instance, the quinoline derivative PQQ has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylated quinolines.

Cytotoxicity Against Various Cancer Cell Lines

The anticancer efficacy of trifluoromethylated quinolines has been demonstrated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight their potential as therapeutic candidates.

| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-derived trifluoromethyl alcohols | Human tumor cells | 14.14 | [7] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [8] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 µg/ml | [8] |

| Quinoline-chalcone hybrid (Compound 64) | Caco-2 (Colon) | 2.5 | [9] |

| Quinoline-chalcone hybrid (Compound 39) | A549 (Lung) | 1.91 | [9] |

| Quinoline-chalcone hybrid (Compound 40) | K-562 (Leukemia) | 5.29 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylated quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

-

MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.[8]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents. Trifluoromethylated quinolines have shown considerable promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11]

Spectrum of Activity

Trifluoromethylated quinolones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[12] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[11]

| Compound/Class | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl-Substituted Isoquinolines | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [11] |

| Trifluoromethyl-Substituted Isoquinolines | Enterococcus faecium (VRE) | 4 - 8 | [11] |

| 2-sulfoether-4-quinolone derivative | Staphylococcus aureus | 0.8 µM | [12] |

| 2-sulfoether-4-quinolone derivative | Bacillus cereus | 0.8 µM | [12] |

| 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid | Streptococcus pneumoniae | ≤ 0.008 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]

Methodology:

-

Compound Preparation: Prepare serial dilutions of the trifluoromethylated quinoline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

-

Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Parkinson's and Alzheimer's pose a significant challenge to modern medicine. Trifluoromethylated quinolines have emerged as a promising class of compounds with neuroprotective potential, primarily through their ability to inhibit monoamine oxidase B (MAO-B).[14]

Mechanism of Action: Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[14] Inhibition of MAO-B increases dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[15] Furthermore, MAO-B inhibitors have been shown to possess neuroprotective effects by preventing the formation of toxic dopamine metabolites and reducing oxidative stress.[16][17] Halogenated quinoline derivatives have been identified as potential MAO-A and MAO-B inhibitors.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological aspects of the neuroprotective effects of irreversible MAO-B inhibitors, selegiline and rasagiline, in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Quinoline Core: A Technical Guide to Its Synthesis from Historical Foundations to Modern Innovations

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, profoundly impacting medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. This enduring relevance stems from a rich history of synthetic innovation, beginning in the late 19th century. This technical guide provides an in-depth exploration of the discovery and historical evolution of key substituted quinoline syntheses. We will delve into the mechanistic underpinnings and field-proven insights of classical named reactions such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Pfitzinger syntheses. Furthermore, we will traverse the modern landscape of quinoline synthesis, highlighting contemporary advancements that offer enhanced efficiency, safety, and environmental compatibility. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource that bridges foundational knowledge with current state-of-the-art methodologies.

The Dawn of Quinoline Synthesis: The Classical Era

The late 1800s witnessed a surge in the exploration of coal tar, a complex mixture of organic compounds. It was from this industrial byproduct that quinoline was first isolated in 1834.[1] The elucidation of its bicyclic structure, a fusion of benzene and pyridine rings, ignited a quest among chemists to devise laboratory syntheses, liberating its production from the confines of coal tar distillation.[2] This era gave rise to a series of eponymous reactions that remain fundamental to organic chemistry.

The Skraup Synthesis (1880): A Violent but Formative Reaction

Discovered by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a landmark method for producing quinolines.[3][4] The archetypal reaction involves heating an aromatic amine, such as aniline, with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3]

Mechanism and Causality: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[2][5] The use of ferrous sulfate or boric acid is a critical, field-proven modification to moderate the reaction's vigor.[2][5] The reaction proceeds through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][6]

-

Michael Addition: The aromatic amine undergoes a 1,4-conjugate (Michael) addition to the acrolein intermediate.[2][6]

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline.[2][6]

-

Oxidation: Finally, the dihydroquinoline is oxidized by nitrobenzene (which is reduced to aniline and can re-enter the reaction) to yield the aromatic quinoline product.[2][6]

Diagram: Skraup Synthesis Mechanism

Caption: Key stages of the Skraup quinoline synthesis.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline via Skraup Reaction [6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

-

Addition of Reactants: Slowly add o-aminophenol to the cooled mixture. Subsequently, add o-nitrophenol and a small amount of ferrous sulfate.

-

Heating: Gently heat the mixture. The reaction is exothermic and will become vigorous. If necessary, moderate the reaction by cooling the flask.

-

Reaction Monitoring: After the initial vigorous phase subsides, continue heating and stirring for 2-3 hours. The reaction mixture will darken.

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.

-

Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8, with external cooling. 8-hydroxyquinoline will precipitate.

-

Purification: The crude product can be purified by steam distillation.

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after the Skraup synthesis, Oscar Doebner and Wilhelm von Miller developed a related but more versatile method.[7][8] This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[7][8] A key advantage is the ability to synthesize a wider range of substituted quinolines by varying the α,β-unsaturated carbonyl component.[9]

Mechanism and Causality: The mechanism has been a subject of debate but is generally understood to involve a fragmentation-recombination pathway.[8]

-

Conjugate Addition: The aniline performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.[8]

-

Fragmentation-Recombination: The resulting intermediate can fragment and recombine, which accounts for observed isotope scrambling in labeling studies.[8]

-

Cyclization and Oxidation: An intramolecular electrophilic cyclization onto the aromatic ring occurs, followed by dehydration and oxidation to yield the quinoline product.[10]

Diagram: Doebner-von Miller Reaction Workflow

Caption: Generalized workflow for the Doebner-von Miller synthesis.

The Combes Synthesis (1888): Access to 2,4-Disubstituted Quinolines

The Combes synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[3][11]

Mechanism and Causality: The reaction proceeds in three main stages:[11][12]

-

Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate, which tautomerizes to a more stable enamine.[3][11]

-

Annulation: In the rate-determining step, the enamine undergoes an acid-catalyzed intramolecular electrophilic cyclization (annulation).[11]

-

Dehydration: The cyclized intermediate then dehydrates to form the final substituted quinoline product.[11]

The choice of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization and dehydration steps.[3][11]

Experimental Protocol: General Procedure for Combes Synthesis [13]

-

Reaction Setup: Combine the aromatic amine and the β-diketone in a round-bottom flask.

-

Acid Catalyst: Slowly add the acid catalyst (e.g., concentrated H₂SO₄) with cooling.

-

Heating: Heat the reaction mixture to the required temperature for several hours.

-

Work-up: Cool the reaction mixture and pour it onto ice.

-

Neutralization: Carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.

-

Purification: Collect the solid by filtration and purify by recrystallization or chromatography.

The Conrad-Limpach-Knorr Synthesis (1887): Temperature-Dependent Regioselectivity

This synthesis involves the reaction of anilines with β-ketoesters.[14][15] A fascinating aspect of this reaction is its temperature-dependent regioselectivity, a key insight for synthetic chemists.

-

Conrad-Limpach Pathway (Lower Temperature): At moderate temperatures, the aniline preferentially attacks the keto group of the β-ketoester, leading to a Schiff base that cyclizes upon heating (often in a high-boiling solvent like mineral oil) to form 4-hydroxyquinolines.[14][15]

-

Knorr Pathway (Higher Temperature): At higher temperatures (around 140 °C), the aniline attacks the ester group, forming a β-keto anilide. This intermediate then cyclizes to yield 2-hydroxyquinolines.[14]

This temperature-controlled selectivity is a powerful tool for directing the synthesis towards the desired isomer.

Diagram: Conrad-Limpach vs. Knorr Pathway

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

The Friedländer Synthesis (1882): A Convergent Approach

Discovered by Paul Friedländer, this synthesis is a straightforward and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[16][17][18]

Mechanism and Causality: Two mechanistic pathways are generally proposed:[19]

-

Aldol First: An initial aldol condensation between the two carbonyl reactants is followed by cyclization and dehydration.

-

Schiff Base First: The formation of a Schiff base between the amino group and the carbonyl of the second reactant precedes an intramolecular aldol-type condensation and dehydration.

The reaction can be catalyzed by either acids or bases, providing flexibility in experimental design depending on the substrate's sensitivity.[16][20]

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis [16]

-

Materials: 2-aminoaryl ketone/aldehyde, α-methylene carbonyl compound, acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., ethanol, methanol).

-

Procedure: Dissolve the 2-aminoaryl carbonyl and the α-methylene carbonyl compound in the chosen solvent in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of the acid.

-

Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the residue by recrystallization or column chromatography.

The Pfitzinger Reaction (1886): Synthesis of Quinoline-4-carboxylic Acids

The Pfitzinger (or Pfitzinger-Borsche) reaction is a valuable method for synthesizing substituted quinoline-4-carboxylic acids.[21][22] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[21]

Mechanism and Causality: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[21][22] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine.[21][22] Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[21][22] The carboxylic acid group can be removed via pyrolysis if desired.[3]

Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid [23]

-

Reaction Setup: In a round-bottom flask, dissolve isatin in an aqueous solution of a strong base (e.g., 30% KOH).

-

Reactant Addition: Gradually add acetone to the reaction mixture.

-

Reflux: Reflux the mixture with continuous stirring for several hours (e.g., 24 hours).

-

Work-up: After completion (monitored by TLC), cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol.

The Gould-Jacobs Reaction (1939): A Pathway to 4-Hydroxyquinolines

Reported in 1939, the Gould-Jacobs reaction is a multi-step synthesis for preparing 4-hydroxyquinoline derivatives.[24][25][26] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature cyclization.[24]

Mechanism and Causality: The sequence of reactions is as follows:[24][25]

-

Condensation: The aniline's amino group performs a nucleophilic attack on the electron-deficient double bond of the alkoxymethylenemalonate ester, followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.

-

Thermal Cyclization: This step requires significant thermal energy (often above 250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring. High-boiling solvents like diphenyl ether are traditionally used to achieve these temperatures.[24][27]

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed (saponified) with a base, and subsequent heating leads to decarboxylation, yielding the 4-hydroxyquinoline.[24][25]

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction Name | Year | Key Reactants | Typical Product | Key Features |

| Skraup | 1880 | Aromatic amine, Glycerol, Oxidizing agent | Unsubstituted or simple quinolines | Highly exothermic; requires moderation.[2][5] |

| Doebner-von Miller | 1881 | Aromatic amine, α,β-Unsaturated carbonyl | Substituted quinolines | More versatile than Skraup.[7][8] |

| Combes | 1888 | Aromatic amine, β-Diketone | 2,4-Disubstituted quinolines | Acid-catalyzed cyclization of an enamine.[3][11] |

| Conrad-Limpach-Knorr | 1887 | Aromatic amine, β-Ketoester | 4-Hydroxy- or 2-hydroxyquinolines | Temperature-dependent regioselectivity.[14] |